molecular formula C18H21N3O B13439426 Alcaftadine Methylhydroxy-N-demethylated

Alcaftadine Methylhydroxy-N-demethylated

Cat. No.: B13439426
M. Wt: 295.4 g/mol
InChI Key: UTKZLJSWZBVSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of Alcaftadine Methylhydroxy-N-demethylated involves synthetic routes that typically start with alcaftadine as the precursor. The process includes demethylation and subsequent hydroxylation reactions. Specific reaction conditions and industrial production methods are proprietary and detailed in patents .

Chemical Reactions Analysis

Alcaftadine Methylhydroxy-N-demethylated undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alcaftadine Methylhydroxy-N-demethylated has several scientific research applications:

Mechanism of Action

The mechanism of action of Alcaftadine Methylhydroxy-N-demethylated involves its role as an antagonist of the histamine H1 receptor. By blocking this receptor, the compound prevents the binding of histamine, thereby reducing allergic symptoms such as itching and redness. The compound also inhibits the release of histamine from mast cells and decreases chemotaxis and eosinophil activation .

Comparison with Similar Compounds

Alcaftadine Methylhydroxy-N-demethylated can be compared with other antihistamines such as:

    Olopatadine: Another H1 receptor antagonist used in ophthalmic solutions.

    Ketotifen: A dual H1 and H2 receptor antagonist with additional mast cell stabilizing properties.

    Azelastine: An H1 receptor antagonist with anti-inflammatory effects.

What sets this compound apart is its specific molecular structure, which may offer unique binding affinities and pharmacokinetic properties .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl)methanol

InChI

InChI=1S/C18H21N3O/c22-12-15-11-20-18-17(14-5-8-19-9-6-14)16-4-2-1-3-13(16)7-10-21(15)18/h1-4,11,19,22H,5-10,12H2

InChI Key

UTKZLJSWZBVSOL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4CO

Origin of Product

United States

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